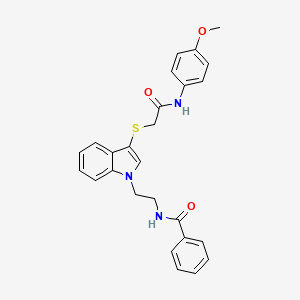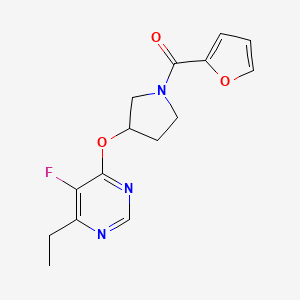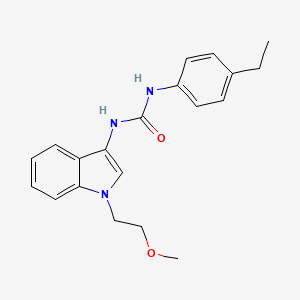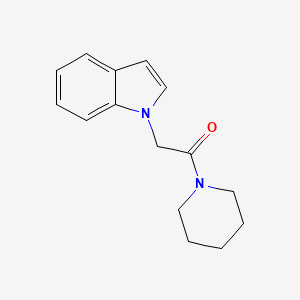
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide, also known as DMF-3T-PhAc, is a small molecule compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Copolymerization Studies
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide, due to its unique chemical structure, has potential applications in copolymerization studies. Research by El-hamouly, El-Kafrawi, and Messiha (1992) focused on binary copolymerizations of N-antipyryl acrylamide with various monomers, highlighting the versatile nature of acrylamide derivatives in polymer science (El-hamouly, El-Kafrawi, & Messiha, 1992).
Molecular Rearrangement Studies
Molecular rearrangement studies have shown that certain acrylamide derivatives can undergo transformations under specific conditions. The work of Yokoyama, Hatanaka, and Sakamoto (1985) provides insight into such rearrangements, demonstrating the compound's potential in synthetic organic chemistry (Yokoyama, Hatanaka, & Sakamoto, 1985).
Synthesis and Biological Activities
Acrylamide derivatives like (E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide are used in synthesizing novel compounds with potential biological activities. For instance, Fahim, Elshikh, and Darwish (2019) investigated novel pyrimidiopyrazole derivatives showing significant antitumor activity (Fahim, Elshikh, & Darwish, 2019).
Optical and Electronic Applications
The molecular structure of acrylamide derivatives lends itself to applications in optical and electronic fields. Kim et al. (2006) explored the design of organic sensitizers for solar cell applications, showcasing the potential of acrylamide-based compounds in energy conversion technologies (Kim et al., 2006).
Propriétés
IUPAC Name |
(E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-12-10-15(13(2)20-12)11-18-17(19)9-6-14-4-7-16(21-3)8-5-14/h4-10H,11H2,1-3H3,(H,18,19)/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFYEIXVLFREGV-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C=CC2=CC=C(C=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=CC=C(C=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2376467.png)
![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2376468.png)

![2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2376472.png)
![2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine](/img/structure/B2376473.png)

![N-(3,5-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2376476.png)

![1-Benzyl-3-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2376480.png)


![N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2376486.png)
![9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
